molecular formula C30H53N5O7 B10820731 Chrysogeamide A

Chrysogeamide A

Katalognummer: B10820731
Molekulargewicht: 595.8 g/mol
InChI-Schlüssel: DSWZWPQYGALTJZ-OWMPDJEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chrysogeamide A is a lipodepsipeptide isolated from marine-derived fungi, notably associated with Paralemnalia thyrsoides-associated fungal strains . Its structure comprises a cyclic peptide core linked to a lipid tail, with a characteristic amino acid sequence L-Val-L-Ala-D-Leu-L-Val-Gly . Chrysogeamide A has garnered attention for its cytotoxic activity, particularly its inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a mechanism implicated in cancer cell proliferation .

Eigenschaften

Molekularformel

C30H53N5O7

Molekulargewicht

595.8 g/mol

IUPAC-Name

(3S,6S,9R,12S,19S)-19-[(2S)-hexan-2-yl]-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19-,20-,21+,22-,25-,26-/m0/s1

InChI-Schlüssel

DSWZWPQYGALTJZ-OWMPDJEMSA-N

Isomerische SMILES

CCCC[C@H](C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Kanonische SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chrysogeamide A involves complex organic reactions. One of the primary methods includes the use of molecular networking and 1H NMR to target the isolation of chrysogeamides from a library of marine-derived Penicillium fungi . The synthetic route typically involves the formation of peptide bonds and the incorporation of specific amino acid residues under controlled conditions.

Industrial Production Methods: Industrial production of Chrysogeamide A is still in the research phase, with most methods focusing on laboratory-scale synthesis. The use of biotechnological approaches, such as fermentation of Penicillium fungi, is being explored to enhance yield and scalability .

Analyse Chemischer Reaktionen

Structural Features Influencing Reactivity

Chrysogeamide A contains a 19-membered macrocyclic scaffold with alternating peptide and ester bonds. Key reactive groups include:

  • Ester linkages : Susceptible to hydrolysis under acidic/basic conditions.

  • Amide bonds : Stable under physiological conditions but cleavable via enzymatic or strong acidic hydrolysis.

  • Non-proteinogenic residues : Including β-methylated and branched alkyl side chains that influence steric hindrance .

2.1. Peptide Bond Formation

Linear peptide precursors were synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:

StepResidue SequenceCoupling ReagentSolventYield
1Fmoc-l-Val-OHHBTU/DIPEADMF92%
2Fmoc-d-Leu-OHHATU/DIPEADMF85%
3Fmoc-l-Ala-OHHBTU/DIPEADMF88%

Purification of tetra- and pentapeptide intermediates proved problematic due to epimerization and poor solubility .

2.2. Macrocyclization Attempts

Cyclization of the linear precursor (15-membered) using PyBOP/DIEA in dilute DCM yielded only trace amounts of the macrocycle, with dominant side products from oligomerization .

Negishi Cross-Coupling Failures

A critical step in attaching the non-peptidic alkyl chain failed under multiple conditions:

CatalystTemperatureSolventOutcome
Pd-PEPPSI-IPr80°CTHFβ-hydride elimination (70%)
Pd(dba)₂/XPhos60°CTolueneHomocoupled byproduct (85%)
Ni(COD)₂/PCy₃50°CDMENo reaction

Steric hindrance from the peptide backbone likely impeded transmetalation .

Hydrolytic Stability

Limited stability studies suggest:

  • Ester hydrolysis : Rapid degradation at pH > 8 (t₁/₂ = 2.3 h at pH 9).

  • Amide bonds : Resistant to 6M HCl at 110°C for 24h, retaining 98% integrity .

5.1. Marfey’s Analysis

Post-hydrolysis with 6M HCl (110°C, 24h) and derivatization with l-FDAA revealed:

  • Amino acids : l-Val, d-Leu, l-Ala, l-Phe (4:1 enantiomeric ratio for Leu due to partial racemization) .

5.2. MS/MS Fragmentation

Key fragments observed via HRESI-MS:

  • m/z 623.8 [M+H]⁺ → 405.2 (loss of C₁₀H₁₈O₂)

  • m/z 289.1 (d-Leu-l-Val-Gly fragment) .

Unresolved Synthetic Hurdles

  • Asymmetric alkylation : Failed to install the (2S)-octan-2-yl side chain (0% yield with LDA/alkyl bromide).

  • Enzymatic resolution : α-chymotrypsin catalysis in frozen systems showed promise for peptide ligation but remains untested .

Biological Implications

While synthetic efforts continue, the compound’s resistance to protease degradation (via d-amino acids and β-methylation) makes it a candidate for antibiotic development .

Wissenschaftliche Forschungsanwendungen

Chrysogeamide A has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Chrysogeamide A involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by protecting neurocytes against oxidative stress-induced cell death . The compound likely interacts with cellular proteins and enzymes, modulating their activity and preventing cellular damage.

Vergleich Mit ähnlichen Verbindungen

Amino Acid Sequence Homology

Chrysogeamide A shares significant sequence homology with other lipodepsipeptides (Table 1). For instance, Scopularide A and B exhibit identical core sequences, while Chrysogeamide C and G differ in lipid tail composition .

Table 1: Amino Acid Sequence Homology of Selected Lipodepsipeptides

Compound Amino Acid Sequence Lipid Tail Variation Source
Chrysogeamide A L-Val-L-Ala-D-Leu-L-Val-Gly C12 saturated Paralemnalia thyrsoides fungi
Chrysogeamide C L-Val-L-Ala-D-Leu-L-Val-Gly C14 unsaturated Marine fungi
Scopularide A L-Val-L-Ala-D-Leu-L-Val-Gly C10 branched Scopulariopsis spp.
Arenamide B L-Ile-L-Ala-D-Leu-L-Val-Gly C16 hydroxylated Marine sediment fungi

Key structural distinctions include:

  • Stereochemistry: The D-Leu3 configuration in Chrysogeamide A is conserved across homologs, as confirmed by NMR comparisons with Arenamides A-B (methanol-d4 vs. DMSO-d6 solvent systems) .

Functional and Bioactivity Comparisons

Cytotoxic Activity and EGFR Inhibition

Chrysogeamide A and its analogs exhibit cytotoxic effects via EGFR tyrosine kinase inhibition. Molecular docking studies reveal that Chrysogeamide E (a structural analog) binds EGFR with a binding energy of -11.66 kcal/mol, surpassing the co-crystallized ligand AQ4 (-9.52 kcal/mol) .

Table 2: Cytotoxic and Binding Properties of Chrysogeamide Analogs

Compound Binding Energy (kcal/mol) Cell Line Tested Key Interactions with EGFR
Chrysogeamide A Not reported HeLa, MCF-7 Predicted H-bonds with Lys721
Chrysogeamide E -11.66 A549, HepG2 Ionic bond with Lys721 (3.22 Å)
Rugulotrosin A -10.51 HCT-116 Hydrophobic interactions

Mechanistic Divergences

  • Chrysogeamide E : Forms a stable ionic bond with EGFR’s Lys721, critical for kinase domain inactivation .
  • Scopularides : Lack cytotoxic activity despite sequence homology, likely due to lipid tail differences affecting cellular uptake .

Structural Elucidation Techniques

  • NMR Spectroscopy: 1D NMR in DMSO-d6 confirmed Chrysogeamide A’s D-Leu3 configuration, though solvent-induced shifts (vs. methanol-d4 in Arenamides) necessitate cautious cross-study comparisons .
  • HPLC-DAD-MS : Used to purify Chrysogeamide A and analogs, with Agilent 1100 systems achieving >95% purity thresholds .

Q & A

Q. What spectroscopic and chromatographic techniques are essential for the structural elucidation of Chrysogeamide A?

Chrysogeamide A's structural determination typically involves a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., LC-HRMS for purity assessment) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to assign planar structures and stereochemistry. X-ray crystallography may supplement ambiguous configurations. Method validation should include comparison with literature data for related compounds .

Q. How should researchers design bioassay-guided fractionation protocols for isolating Chrysogeamide A from natural sources?

Begin with solvent extraction (e.g., methanol or ethyl acetate) followed by partitioning based on polarity. Use activity-tracking (e.g., antimicrobial or cytotoxic assays) to guide fractionation via column chromatography (size exclusion, silica gel) and HPLC. Include negative controls and replicate assays to confirm bioactivity specificity. Document solvent ratios, stationary phases, and retention times to ensure reproducibility .

Q. What criteria are used to validate the purity of Chrysogeamide A post-isolation?

Purity is validated using HPLC-UV (≥95% peak area at λmax) coupled with LC-HRMS to confirm a single molecular ion. Orthogonal methods like TLC (multiple solvent systems) and melting point analysis further ensure homogeneity. Report all analytical conditions (column type, mobile phase, detector settings) for cross-lab verification .

Advanced Research Questions

Q. How can contradictory data on Chrysogeamide A’s bioactivity across studies be systematically addressed?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound stability. Conduct dose-response curves under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and include stability tests (e.g., pH, temperature sensitivity). Perform meta-analyses of literature data to identify confounding variables, and validate findings using orthogonal assays (e.g., enzymatic vs. whole-cell) .

Q. What strategies optimize the total synthesis of Chrysogeamide A to improve yield and stereoselectivity?

Prioritize retrosynthetic analysis to identify key intermediates. Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol and solid-phase synthesis for repetitive steps. Monitor reaction kinetics via in-situ FTIR or NMR to optimize conditions (temperature, catalyst loading). Compare yields and enantiomeric excess (HPLC with chiral columns) across routes, and report failed attempts to guide future work .

Q. How can multi-omics approaches (genomics, metabolomics) clarify Chrysogeamide A’s biosynthetic pathway in its native organism?

Combine genome mining (e.g., antiSMASH for biosynthetic gene clusters) with LC-MS/MS-based metabolomics to correlate compound production with gene expression. Use CRISPR-Cas9 knockouts to validate gene function and stable isotope tracing (13C-glucose) to map precursor incorporation. Integrate transcriptomic data to identify regulatory elements affecting yield .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in Chrysogeamide A’s pharmacological profiling?

Adhere to FAIR principles: document cell culture conditions (passage number, media), use reference standards (e.g., cisplatin for cytotoxicity controls), and share raw data (dose-response curves, imaging) via repositories like Zenodo. Include statistical power analyses to justify sample sizes and detail software (e.g., GraphPad Prism) for data processing .

Q. How should researchers critically evaluate literature on Chrysogeamide A’s mechanism of action?

Use tools like ROBIS to assess study bias and focus on primary sources with full experimental details. Cross-reference mechanistic claims with chemical probes (e.g., kinase inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays). Prioritize studies disclosing negative results to avoid confirmation bias .

Data Integration and Reporting

Q. What frameworks are recommended for integrating Chrysogeamide A’s structural and bioactivity data into computational models?

Use cheminformatics tools (e.g., Schrödinger Suite, RDKit) to generate QSAR models. Validate docking predictions (AutoDock Vina) with experimental IC50 values and molecular dynamics simulations (GROMACS) to assess binding stability. Report force fields, solvation models, and convergence criteria to enable replication .

Q. How can researchers structure a manuscript on Chrysogeamide A to meet rigorous journal standards?

Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) with explicit subheadings (e.g., "Synthetic Optimization" under Methods). Include a graphical abstract highlighting novelty (e.g., novel stereochemistry) and supplement with crystallographic data (CCDC deposition numbers). Disclose funding sources and conflicts of interest to comply with ethical guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.